
6-Fluoro-3-(pyridin-3-yl)chroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-3-(pyridin-3-yl)chroman-4-one is a fluorinated isoflavanone derivative. It is a heterocyclic compound that has shown significant potential in medicinal chemistry, particularly as an aromatase inhibitor. Aromatase inhibitors are crucial in the treatment of estrogen receptor-positive breast cancer, as they block the conversion of androgens to estrogens, thereby reducing estrogen levels in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(pyridin-3-yl)chroman-4-one typically involves a one-step gold (I)-catalyzed annulation reaction. This method is efficient and yields the desired product with high specificity . The reaction conditions usually involve the use of a gold (I) catalyst, a suitable solvent, and controlled temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-(pyridin-3-yl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
6-Fluoro-3-(pyridin-3-yl)chroman-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used to investigate enzyme inhibition, particularly aromatase inhibition, which is crucial in understanding estrogen biosynthesis.
Medicine: Its primary application is in developing treatments for estrogen receptor-positive breast cancer.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(pyridin-3-yl)chroman-4-one involves its interaction with the aromatase enzyme. By binding to the active site of aromatase, it inhibits the enzyme’s ability to convert androgens to estrogens. This reduction in estrogen levels is particularly beneficial in treating estrogen receptor-positive breast cancer, as it slows down the growth of cancer cells that rely on estrogen for proliferation .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3-(pyridin-3-yl)chroman-4-one: Another potent aromatase inhibitor with similar structural features but a methoxy group instead of a fluoro group.
3-Phenylchroman-4-one: A non-fluorinated analog that also exhibits aromatase inhibitory activity but with different potency and specificity.
Uniqueness
6-Fluoro-3-(pyridin-3-yl)chroman-4-one stands out due to its fluorine atom, which enhances its binding affinity and specificity for the aromatase enzyme. This fluorination often results in improved pharmacokinetic properties, such as increased metabolic stability and better bioavailability .
Properties
Molecular Formula |
C14H10FNO2 |
|---|---|
Molecular Weight |
243.23 g/mol |
IUPAC Name |
6-fluoro-3-pyridin-3-yl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C14H10FNO2/c15-10-3-4-13-11(6-10)14(17)12(8-18-13)9-2-1-5-16-7-9/h1-7,12H,8H2 |
InChI Key |
AWTGRDYTUFOKOH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(p-Tolyl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11871658.png)
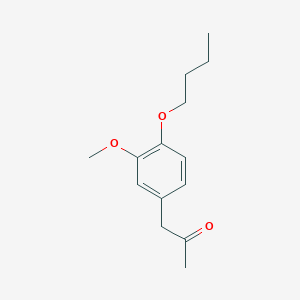

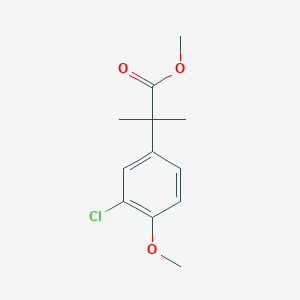
![4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid](/img/structure/B11871680.png)

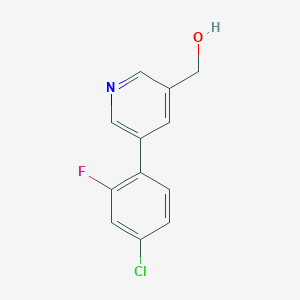
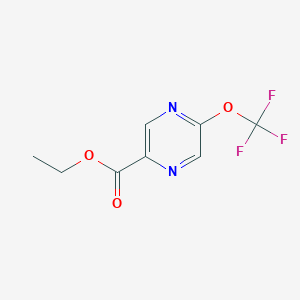
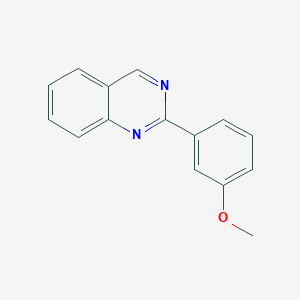

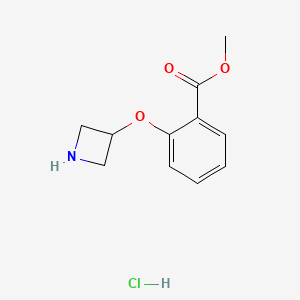
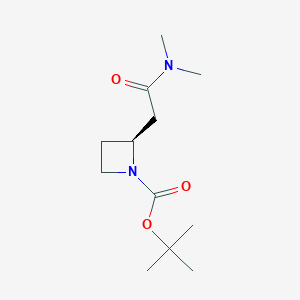

![2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one](/img/structure/B11871735.png)
